molecular formula C21H21NO4 B14212388 [1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid CAS No. 823177-83-9

[1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid

Cat. No.: B14212388
CAS No.: 823177-83-9
M. Wt: 351.4 g/mol
InChI Key: JGNUNJRFENTZCJ-UHFFFAOYSA-N
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Description

[1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid: is a synthetic organic compound belonging to the class of indole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: [1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemistry: Indole derivatives, including [1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid, are widely used in organic synthesis as building blocks for more complex molecules. They are also used as ligands in coordination chemistry .

Biology: In biological research, indole derivatives are studied for their potential as antiviral, anticancer, and antimicrobial agents. They have shown promising results in inhibiting the growth of various cancer cell lines and pathogens .

Medicine: Indole derivatives are explored for their therapeutic potential in treating diseases such as cancer, HIV, and inflammatory disorders. They are also investigated for their role in modulating biological pathways and molecular targets .

Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and agrochemicals. They are also employed in the synthesis of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of [1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, they can inhibit the activity of enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Uniqueness: [1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the 4-ethylbenzoyl and 5-methoxy groups can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Properties

CAS No.

823177-83-9

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

2-[1-(4-ethylbenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid

InChI

InChI=1S/C21H21NO4/c1-4-14-5-7-15(8-6-14)21(25)22-13(2)17(12-20(23)24)18-11-16(26-3)9-10-19(18)22/h5-11H,4,12H2,1-3H3,(H,23,24)

InChI Key

JGNUNJRFENTZCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)O)C

Origin of Product

United States

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